Cas no 59-32-5 (Halopyramine)

Halopyramine structure
Halopyramine structure
상품 이름:Halopyramine
CAS 번호:59-32-5
MF:C16H20ClN3
메가와트:289.803102493286
MDL:MFCD00065266
CID:33724
PubChem ID:25295

Halopyramine 화학적 및 물리적 성질

이름 및 식별자

    • Halopyramine
    • Chloropyramine
    • N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
    • Anaphylline
    • Avapena
    • Chlorneoantergan
    • Chlorpyramine
    • Chlorpyraminum
    • N-(4-Chlor-benzyl)-N',N'-dimethyl-N-[2]pyridyl-aethylendiamin
    • N-(4-Chlor-benzyl)-N',N'-dimethyl-N-<2>pyridyl-ethyl
    • N-(4-chloro-benzyl)-N',N'-dimethyl-N-[2]pyridyl-ethylenediamine
    • N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine
    • N-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine
    • Suprastin
    • Synopen
    • Synpen
    • 2-[(4-Chlorobenzyl)[2-(dimethylamino)ethyl]amino]pyridine
    • N-(p-Chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine
    • Prestwick3_000807
    • UNII-2K3L8O9SOV
    • chloropyramin-
    • STL483421
    • EINECS 200-421-1
    • AKOS024323312
    • N,N-Dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)ethylenediamine
    • N1-[(4-Chlorophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine
    • Chloropyramine [INN:DCF]
    • HY-119995
    • D0K6RA
    • CHLOROPYRAMINE [WHO-DD]
    • Prestwick1_000807
    • N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-(2-pyridinyl)ethane-1,2-diamine
    • Chloropyribenzamine
    • 1, N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-
    • Cloropiramina [INN-Spanish]
    • 1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-
    • SCHEMBL30021
    • Allergan S
    • Chloropyramine [INN:BAN:DCF]
    • Chloropyraminum
    • WLN: T6NJ BN2N1&1&1R DG
    • Chloroneoantergan
    • CHEMBL1194287
    • D07195
    • NSC-241038
    • ICKFFNBDFNZJSX-UHFFFAOYSA-N
    • 2K3L8O9SOV
    • 1,2-Ethanediamine, N-((4-chlorophenyl)methyl)-N',N'-dimethyl-N-2-pyridinyl-
    • NCGC00016672-02
    • CS-0078886
    • p-Chlorbenzyl-alpha-pyridyl-dimethyl-aethylendiamin [German]
    • N(CCN(C)C)(Cc1ccc(Cl)cc1)c2ccccn2
    • BSPBio_000673
    • DTXSID50207729
    • NSC241038
    • 2-[(p-Chlorobenzyl)[2-(dimethylamino)ethyl]amino]pyridine
    • CAS-6170-42-9
    • NCGC00016672-07
    • NCGC00016672-04
    • BRD-K83257731-003-03-7
    • 59-32-5
    • Prestwick2_000807
    • N-(p-chlorobenzyl)-N-(2-pyridyl)-N',N''-dimethylethylenediamine
    • N-(4-Chlorobenzyl)-N',N'-dimethyl-N-(pyridin-2-yl)ethane-1,2-diamine
    • Pyridine, 2-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)-
    • BRN 0257085
    • Pyridine, 2-[(p-chlorobenzyl)[2-(dimethylamino)ethyl]amino]-
    • NSC 241038
    • Chloropyraminum [INN-Latin]
    • CHLOROPYRAMINE [MI]
    • p-Chlorbenzyl-alpha-pyridyl-dimethyl-aethylendiamin
    • Chloropyramine (INN)
    • CHLOROPYRAMINE [INN]
    • BPBio1_000741
    • 2-[(p-Chlorobenzyl)[2-(dimethylamino)ethyl]pyridine
    • Ethylenediamine, N-(p-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)-
    • Q729863
    • Cloropiramina
    • 2-((p-Chlorobenzyl)(2-(dimethylamino)ethyl)amino)pyridine
    • SPBio_002594
    • Chloropyramine [DCF:INN]
    • LS-131069
    • SBI-0207051.P001
    • NCGC00016672-01
    • 1H-Indole, 2-(2-bromophenyl)-
    • Prestwick0_000807
    • C16H20ClN3
    • N-((4-CHLOROPHENYL)METHYL)-N',N'-DIMETHYL-N-2-PYRIDINYL-1,2-ETHANEDIAMINE
    • CHEBI:94767
    • 2-((p-Chlorobenzyl)(2-dimethylaminoethyl)amino)pyridine
    • BRD-K83257731-003-14-4
    • p-Chlorbenzyl-.alpha.-pyridyl-dimethyl-aethylendiamin
    • Synopen R
    • DB08800
    • NS00034133
    • BRD-K83257731-003-23-5
    • Avapena (TN)
    • 1,2-Ethanediamine, N-((4-chlorophenyl)methyl)-N',N'-dimethyl-N-2-pyridinyl-(9CI)
    • DA-72178
    • N-((4-chlorophenyl)methyl)-N-(2-(dimethylamino)ethyl)pyridin-2-amine
    • FAK inhibitor C4
    • R06AC03
    • 4-22-00-03928 (Beilstein Handbook Reference)
    • Chloropyraminum (INN-Latin)
    • D04AA09
    • DTXCID50130220
    • Cloropiramina (INN-Spanish)
    • N\\'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N\\'-pyridin-2-ylethane-1,2-diamine
    • GLXC-15649
    • MDL: MFCD00065266
    • 인치: 1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
    • InChIKey: ICKFFNBDFNZJSX-UHFFFAOYSA-N
    • 미소: CN(CCN(C1=CC=CC=N1)CC1C=CC(Cl)=CC=1)C

계산된 속성

  • 정밀분자량: 289.13500
  • 동위원소 질량: 289.1345753g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 264
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 19.4Ų
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 밀도: 1.1031 (rough estimate)
  • 융해점: 25°C
  • 비등점: bp0.2 154-155°
  • 굴절률: 1.6010 (estimate)
  • PSA: 19.37000
  • LogP: 3.30320

Halopyramine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Cooke Chemical
S3670651-1G
N-((4-CHLOROPHENYL)METHYL)-N'',N''-DIMETHYL-N-2-PYRIDINYL-1,2-ETHANEDIAMINE
59-32-5 AldrichCPR
1g
RMB 1299.72 2025-02-21

추천 기사

추천 공급업체
Hubei Changfu Chemical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taian Jiayue Biochemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.